molecular formula C20H12O B14464609 Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- CAS No. 68906-82-1

Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)-

Cat. No.: B14464609
CAS No.: 68906-82-1
M. Wt: 268.3 g/mol
InChI Key: OLLMQFHYRYHKTD-FXAWDEMLSA-N
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Description

Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- is a complex organic compound with the molecular formula C20H12O. It consists of 12 hydrogen atoms, 20 carbon atoms, and 1 oxygen atom . This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their multiple fused aromatic rings.

Chemical Reactions Analysis

Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- involves its interaction with molecular targets and pathways in biological systems. It can form reactive intermediates that bind to DNA, leading to mutations and potentially carcinogenic effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- can be compared with other PAHs, such as:

    Benzo[a]pyrene: Known for its carcinogenic properties.

    Chrysene: Another PAH with multiple fused aromatic rings.

    Dibenz[a,h]anthracene: Similar in structure and known for its toxicological effects.

What sets Benzo(10,11)chryseno(1,2-b)oxirene, 6b,7a-dihydro-, (6bR-cis)- apart is its unique structure and specific reactivity, which make it a valuable compound for research.

Properties

CAS No.

68906-82-1

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

(5S,7R)-6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),3,9,11,13(21),14,16,18-nonaene

InChI

InChI=1S/C20H12O/c1-2-11-4-5-13-10-16-14(8-9-17-20(16)21-17)15-7-6-12(3-1)18(11)19(13)15/h1-10,17,20H/t17-,20+/m0/s1

InChI Key

OLLMQFHYRYHKTD-FXAWDEMLSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@H]6[C@@H]5O6)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2

Origin of Product

United States

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